Hyperforin

Description

Origin and Context within Hypericum Genus Studies

Hyperforin is a major lipophilic constituent of Hypericum perforatum, and its discovery in 1971 was a pivotal moment in understanding the plant's properties. biopsychiatry.comresearchgate.net While other species in the Hypericum genus, such as Hypericum calycinum, contain this compound, it is found in the highest concentrations in Hypericum perforatum. wikipedia.org The compound is predominantly located in the translucent oil glands, pistils, and fruits of the plant. wikipedia.orgoup.comnih.gov Research indicates that the concentration of this compound increases as the plant develops, with the highest levels found as the flower buds mature into fruits. nih.gov

The biosynthesis of this compound is a complex process. acs.orgacs.org It is a derivative of phloroglucinol (B13840) and is classified as a polycyclic polyprenylated acylphloroglucinol (PPAP). researchgate.nettu-braunschweig.demdpi.com Its intricate bicyclic structure originates from a meroterpenoid pathway. acs.orgacs.org The biosynthesis involves a phlorisobutyrophenone (B1231217) core formed by a type III polyketide synthase, which utilizes isobutyryl-CoA as a starting substrate. tu-braunschweig.de This core then undergoes stepwise prenylation and cyclization. tu-braunschweig.de Studies using labeled glucose have shown that the five isoprenoid moieties in the this compound molecule are primarily derived from the nonmevalonate (deoxyxylulose phosphate) pathway. acs.orgacs.orgnih.gov

Significance as a Bioactive Phloroglucinol Derivative

This compound is recognized as a key bioactive phloroglucinol derivative in Hypericum perforatum. researchgate.netnih.gov Its unique chemical structure, featuring a phloroglucinol core with multiple isoprenoid side chains, is responsible for its wide range of pharmacological effects.

One of the most extensively studied activities of this compound is its role as a reuptake inhibitor of several neurotransmitters. biopsychiatry.comresearchgate.net It non-selectively inhibits the uptake of serotonin (B10506), norepinephrine (B1679862), dopamine (B1211576), gamma-aminobutyric acid (GABA), and L-glutamate. biopsychiatry.comresearchgate.netdrugbank.com This mechanism of action is linked to its ability to activate the transient receptor potential cation channel subfamily C member 6 (TRPC6). tu-braunschweig.dedrugbank.com The activation of TRPC6 leads to an influx of sodium and calcium ions, which in turn inhibits monoamine reuptake. drugbank.com

Beyond its effects on neurotransmitter reuptake, this compound exhibits a range of other biological activities. Research has demonstrated its potential as an anti-inflammatory, antibacterial, and antioxidant agent. acs.orgtu-braunschweig.deresearchgate.net It has shown inhibitory effects against the growth of tumor cells by inducing apoptosis and has been investigated for its anti-angiogenic properties, which involve inhibiting key steps in the formation of new blood vessels. tu-braunschweig.denih.govplos.org Furthermore, this compound is known to induce cytochrome P450 enzymes, which are involved in the metabolism of various substances. researchgate.netdrugbank.com

Detailed Research Findings

The table below summarizes key research findings related to the biological activities of this compound.

| Biological Activity | Key Findings | References |

| Neurotransmitter Reuptake Inhibition | Inhibits the reuptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate. | biopsychiatry.comresearchgate.netdrugbank.com |

| Mechanism of Action | Activates TRPC6 channels, leading to increased intracellular sodium and calcium. | tu-braunschweig.dedrugbank.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties. | tu-braunschweig.deresearchgate.net |

| Antibacterial | Shows activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. | acs.orgtu-braunschweig.de |

| Antioxidant | Possesses antioxidant effects. | researchgate.net |

| Anti-angiogenic | Inhibits angiogenesis by targeting several key steps in the process. | nih.govplos.org |

| Enzyme Induction | Induces cytochrome P450 enzymes, particularly CYP3A4. | researchgate.netdrugbank.com |

Compound Names

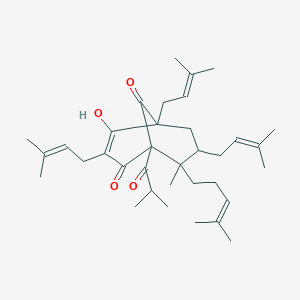

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSZHKRKHXOAMG-HQKKAZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891409 | |

| Record name | Hyperforin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.6X10-17 mm Hg at 25 °C | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

11079-53-1 | |

| Record name | Hyperforin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011079531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyperforin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyperforin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPERFORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM741E34FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80, 79-80 °C | |

| Record name | Hyperforin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYPERFORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthetic Pathways and Natural Occurrence

Precursor Metabolism and Initial Biosynthetic Steps

The journey to construct the hyperforin molecule begins with the convergence of two key metabolic pathways that provide the fundamental carbon skeleton.

Isobutyryl-CoA and Malonyl-CoA Utilization

The core acylphloroglucinol structure of this compound is derived from the condensation of one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. cjnmcpu.commdpi.commaxapress.com Isobutyryl-CoA serves as the starter unit for this process and originates from the amino acid valine. mdpi.commaxapress.com Labeling studies have confirmed that valine is a primary precursor to the isobutyryl moiety of the this compound molecule. mdpi.com The conversion of valine to isobutyryl-CoA is facilitated by a series of enzymatic reactions, including those catalyzed by a branched-chain amino acid aminotransferase (BCAT), a branched-chain α-keto acid dehydrogenase (BCKDH), and a CoA ligase (CCL). researchgate.netresearchgate.net

Polyketide Biosynthesis Mechanism

The formation of the phlorisobutyrophenone (B1231217) core, the precursor to this compound, is a classic example of a type III polyketide synthase (PKS) mechanism. cjnmcpu.commdpi.com An enzyme known as isobutyrophenone (B147066) synthase (BUS) catalyzes the sequential condensation of three malonyl-CoA extender units onto the isobutyryl-CoA starter molecule. mdpi.comglobalsciencebooks.info This process involves a series of decarboxylative Claisen condensations. The resulting linear tetraketide intermediate then undergoes an intramolecular cyclization, also catalyzed by the PKS, to form the aromatic phlorisobutyrophenone ring. globalsciencebooks.inforesearchgate.net

Prenylation and Cyclization Events

Following the formation of the phlorisobutyrophenone scaffold, the molecule undergoes a series of modifications, including the attachment of isoprenoid units and subsequent cyclizations, which give this compound its characteristic complex structure.

Role of Isoprenoid Moieties (e.g., geranyl pyrophosphate)

The biosynthesis of this compound involves the incorporation of five isoprenoid units, which are primarily derived from the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate pathway. cjnmcpu.comacs.org These isoprenoid donors are in the form of dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). mdpi.commaxapress.com The phlorisobutyrophenone core undergoes stepwise prenylation, where these isoprenoid groups are attached to the aromatic ring. Specifically, the formation of this compound requires the addition of two DMAPP units and one GPP molecule. mdpi.comresearchgate.net

Enzymatic Catalysis in Stereochemical Fidelity

The intricate three-dimensional structure of this compound is a direct result of precise enzymatic control during its biosynthesis. The prenylation steps are catalyzed by a class of enzymes known as prenyltransferases (PTs). cjnmcpu.comresearchgate.net Recent research has identified four transmembrane prenyltransferases (HpPT1–4) that are crucial for the completion of the this compound biosynthetic pathway. researchgate.netbiorxiv.org These enzymes are localized to the plastid envelope and are responsible for the sequential addition of the prenyl groups. researchgate.net The final cyclization event, which forms the characteristic bicyclo[3.3.1]nonane core of this compound, is a tandem cyclization cascade initiated by an irregular isoprenoid coupling. researchgate.netbiorxiv.org The enzyme this compound synthase (HpPT4) is believed to catalyze the final prenylation and subsequent cyclization to yield this compound. biorxiv.org This enzymatic control ensures the high stereochemical fidelity of the final product. harvard.edu

Genetic and Transcriptomic Basis of Biosynthesis

The elucidation of the this compound biosynthetic pathway has been significantly advanced by genetic and transcriptomic studies of Hypericum perforatum.

Researchers have identified biosynthetic gene clusters (BGCs) that encode the enzymes for the initial steps of this compound synthesis. researchgate.net For instance, two BGCs, HpBGC1 and HpBGC2, have been found to contain the genes for the branched-chain amino acid dehydrogenase (BCKDH), CoA ligase (CCL), and the aromatic polyketide synthase (PKS) involved in producing the phlorisobutyrophenone precursor. biorxiv.org De novo transcriptome analysis has been instrumental in identifying numerous unigenes potentially involved in the biosynthesis of this compound and other active metabolites in H. perforatum. nih.govplos.org These studies have identified candidate genes for key enzymes like those in the MEP pathway and various prenyltransferases. plos.org

Identification of Genes and Enzymes Involved

Significant progress in understanding this compound biosynthesis has been achieved through the identification of key genes and the characterization of their corresponding enzymes. biorxiv.orgresearchgate.net The process begins with the conversion of valine to the isobutyryl-CoA starter unit, a step involving a branched-chain amino-acid dehydrogenase (BCKDHA) and a CoA ligase (CCL). biorxiv.orgresearchgate.net These enzymes, along with a type III polyketide synthase (PKS), are encoded within two distinct biosynthetic gene clusters, HpBGC1 and HpBGC2. biorxiv.orgresearchgate.net

The crucial prenylation steps, which were long considered a missing link in the pathway, are catalyzed by a series of four transmembrane prenyltransferases (HpPT1, HpPT2, HpPT3, and HpPT4). biorxiv.orgbiorxiv.org These enzymes, belonging to the UbiA family, facilitate the addition of prenyl groups from DMAPP and GPP to the phloroisobutyrophenone (PIBP) core. biorxiv.org The final step is a remarkable reaction cascade catalyzed by this compound synthase (HpPT4), which involves an irregular isoprenoid coupling and a tandem cyclization to create the distinctive polycyclic scaffold of this compound. biorxiv.org The entire process, from the cytosolic synthesis of the PIBP precursor to the plastid-localized prenylation and cyclization, demonstrates a highly compartmentalized and coordinated biosynthetic pathway. biorxiv.orgresearchgate.netresearchgate.net

| Gene/Enzyme | Abbreviation | Function in this compound Biosynthesis | Reference |

|---|---|---|---|

| Branched-chain amino-acid dehydrogenase | BCKDHA | Involved in the first step of converting valine to the isobutyryl-CoA starter unit. Encoded in HpBGC1 and HpBGC2. | biorxiv.orgresearchgate.net |

| CoA ligase | CCL | Participates in the formation of the isobutyryl-CoA starter unit. Encoded in HpBGC1 and HpBGC2. | biorxiv.orgresearchgate.net |

| Polyketide Synthase / Isobutyrophenone synthase | PKS / BUS | Catalyzes the condensation of isobutyryl-CoA with three malonyl-CoA molecules to form the phloroisobutyrophenone (PIBP) core. | nih.govplos.org |

| Hypericum perforatum Prenyltransferase 1-3 | HpPT1, HpPT2, HpPT3 | Transmembrane enzymes that sequentially add prenyl groups to the PIBP core. | biorxiv.org |

| Hypericum perforatum Prenyltransferase 4 / this compound Synthase | HpPT4 | Catalyzes the final prenylation and a tandem cyclization reaction to form the this compound scaffold. | biorxiv.org |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key enzyme in the MEP pathway, which supplies the prenyl donor molecules (DMAPP and GPP). | nih.govresearchgate.net |

| Dimethylallyltranstransferase | MAT | Involved in the MEP pathway for isoprenoid biosynthesis. | plos.org |

Transcriptomics and Metabolomics Approaches

The elucidation of the this compound biosynthetic pathway was significantly hampered by the limitations of traditional gene discovery methods like bulk RNA-sequencing and genome mining. biorxiv.orgbiorxiv.org A major breakthrough came from the application of single-cell RNA sequencing (scRNA-seq). biorxiv.orgresearchgate.net This powerful technique allowed researchers to sequence the tetraploid genome of H. perforatum and generate single-cell atlases for its leaves and flowers. biorxiv.org

This high-resolution approach led to the identification of a specific and distinct cell type, named "Hyper cells," where the de novo biosynthesis of this compound exclusively takes place. biorxiv.orgbiorxiv.org By mapping the expression of the previously known upstream genes (BCKDHA, CCL, PKS) to these specific cells, researchers were able to pinpoint the cellular location of the entire pathway. biorxiv.org Subsequent transcriptomic analysis of the Hyper cells facilitated the discovery of the four novel transmembrane prenyltransferases (HpPTs) that complete the biosynthetic sequence. biorxiv.orgresearchgate.net

Metabolomics has been used in conjunction with transcriptomics to validate these findings. maxapress.comdntb.gov.ua By analyzing the metabolic profiles of tissues with and without the specialized glands, researchers could correlate the presence of this compound and its precursors with the expression of candidate genes. maxapress.com Furthermore, the entire pathway was successfully reconstituted in heterologous systems like yeast and tobacco, where the expression of all the identified genes led to the production of this compound, confirming their roles. biorxiv.org These integrated 'omics' approaches have been crucial in providing a comprehensive understanding of this compound biosynthesis at the genetic, cellular, and biochemical levels. biorxiv.orgmaxapress.com

Accumulation and Distribution within Plant Tissues

This compound is not uniformly distributed throughout the Hypericum perforatum plant; its accumulation is highly localized within specific secretory structures. researchgate.netfrontiersin.org The primary sites of this compound synthesis and storage are the translucent glands, which are small, pale dots visible on the plant's leaves. frontiersin.orgfrontiersin.org While the dark glands are known for accumulating naphthodianthrones like hypericin (B1674126), this compound is the characteristic compound of the translucent glands. researchgate.netfrontiersin.org

Studies using high-resolution mass spectrometry have confirmed that this compound is found mainly in these translucent glands on the leaves. frontiersin.orgfrontiersin.org However, sporadic occurrences of this compound have also been detected in the dark glands. frontiersin.orgfrontiersin.org The concentration of this compound varies significantly between different plant organs. The highest levels are typically found in the reproductive parts, particularly the flowers. mdpi.comresearchgate.net Leaves also contain substantial amounts, whereas the concentration in stems and especially roots is considerably lower. mdpi.comresearchgate.net Research indicates that the accumulation of this compound increases as the plant develops, reaching its peak levels during the flowering stage. researchgate.net

| Plant Part | This compound Concentration (mg/g dry weight) | Primary Accumulation Site | Reference |

|---|---|---|---|

| Flowers | 28.13–41.0 | Translucent and dark glands | mdpi.com |

| Leaves | 15.44 | Translucent glands | mdpi.comfrontiersin.org |

| Stems | Lower than leaves and flowers | Glandular tissues | researchgate.net |

| Roots | 0.32 | Minimal accumulation | mdpi.com |

Stability and Degradation Mechanisms in Biological and Ex Vivo Systems

This compound is a notoriously unstable molecule, a characteristic attributed to its enolized β-dicarbonyl system and multiple prenyl side chains, which are susceptible to oxidation. nih.govresearchgate.net Its stability is significantly influenced by environmental factors such as light, oxygen, temperature, and pH. researchgate.netnih.govnih.gov

In Ex Vivo Systems: Exposure to light and oxygen are major drivers of this compound degradation. researchgate.netresearchgate.netepa.gov Studies have consistently shown that protecting this compound from light is crucial for maintaining its stability. researchgate.netepa.gov The polarity of the solvent medium also plays a critical role. This compound is more stable in polar protic solvents and increasingly destabilized as the polarity of the medium decreases. researchgate.netepa.gov For instance, in a methanol/water mixture, only 19% degradation was observed after 30 days at 20°C, whereas in non-polar n-hexane, 97% of the compound degraded within 24 hours. researchgate.netepa.gov

The pH of the solution is another key factor. This compound shows greater stability in acidified methanolic solutions compared to neutral ones and decomposes completely in basic solutions. researchgate.netepa.gov In acidic aqueous solutions, this compound degrades into several products, including furothis compound (B1247566), furothis compound hydroperoxide, and furothis compound isomer a. researchgate.netacs.org Other identified degradation products from various conditions include deoxyfurothis compound A and pyrano[7,28-b]this compound. nih.gov Temperature also affects stability, with degradation being lowest at cold temperatures (e.g., -20°C) and accelerating significantly at higher temperatures like 40°C. nih.govnih.gov For long-term storage, temperatures of -70°C under a nitrogen atmosphere are recommended. nih.gov

In Biological Systems: In biological matrices, this compound's stability can also be limited. Experiments using ex vivo human placental perfusion models showed some degradation of this compound at a physiological temperature of 37°C, which was not observed at 4°C. frontiersin.orgnih.gov This suggests that metabolic processes within the placental tissue may contribute to its breakdown. frontiersin.orgnih.gov A loss of this compound was observed in the presence of placental homogenate, with approximately 82-90% remaining after 6 hours at 37°C. frontiersin.orgnih.gov

| Condition | Effect on this compound Stability | Reference |

|---|---|---|

| Light Exposure | Accelerates degradation. | researchgate.netresearchgate.netepa.gov |

| Oxygen (Air) Exposure | Causes rapid oxidation and degradation. | nih.govresearchgate.net |

| High Temperature (e.g., 40°C) | Increases degradation rate. | nih.gov |

| Low Temperature (e.g., -20°C) | Improves stability, especially under nitrogen. | nih.govnih.gov |

| Basic pH | Causes complete decomposition. | researchgate.netepa.gov |

| Acidic pH | More stable than in neutral or basic conditions, but degradation to furohyperforins can occur in aqueous solutions. | researchgate.netresearchgate.netacs.org |

| Non-polar Solvents (e.g., n-hexane) | Highly unstable; rapid degradation. | researchgate.netepa.gov |

| Polar Solvents (e.g., Methanol/Water) | Relatively stable. | researchgate.netepa.gov |

| Biological Matrix (Placental Homogenate at 37°C) | Some degradation occurs, suggesting enzymatic metabolism. | frontiersin.orgnih.gov |

Synthetic and Semisynthetic Derivatization Approaches

Total Synthesis Methodologies

Access to a wide variety of hyperforin analogues is critical for developing improved therapeutic agents, as limited semisynthetic manipulation of the isolated natural product is feasible. acs.orgharvard.edu Total synthesis provides the only viable route to obtain structurally diverse analogues, enabling comprehensive structure-activity relationship (SAR) studies. harvard.edu

A notable achievement in this field is the development of a modular, 18-step enantioselective total synthesis of this compound. acs.orgnih.gov This route commences from the readily available starting material, geraniol. harvard.eduacs.org A key feature of this synthesis is the strategic use of latent symmetry elements to construct the complex bicyclo[3.3.1]nonane core of this compound. harvard.educapes.gov.br

The core structure is assembled via a group-selective, Lewis acid-catalyzed epoxide-opening cascade cyclization. acs.orgnih.gov This pivotal reaction efficiently establishes two critical quaternary stereocenters, which are characteristic of the this compound scaffold. harvard.eduacs.org The synthesis has proven to be scalable, yielding significant quantities of the natural product for further study. harvard.eduacs.org Another approach to the bicyclo[3.3.1]nonane derivative involves a three-step sequence featuring intramolecular cyclopropanation, construction of a C8 all-carbon quaternary stereocenter, and subsequent regioselective ring opening of the cyclopropane. researchgate.net

The design of modular synthetic routes is crucial for generating a library of this compound analogues. The 18-step total synthesis is inherently modular, allowing for the introduction of structural variations to probe the biological and medicinal activity of this compound. harvard.eduacs.org This adaptability is essential for mitigating the shortcomings of the natural product, such as its poor water solubility and rapid oxidative degradation. acs.org

Alternative modular strategies have also been developed. One such approach accomplishes the total synthesis of this compound in just ten steps from 2-methylcyclopent-2-en-1-one. researchgate.net This route employs a diketene (B1670635) annulation reaction and an oxidative ring expansion strategy, providing a platform for creating highly diverse PPAPs that can be modified at every position. researchgate.netescholarship.org Furthermore, a short, biomimetic approach has been developed that leads to the fully functionalized bicyclic core, enabling the targeted design and synthesis of new analogues with potentially improved properties. edulll.gr

Key Total Synthesis Strategies for this compound

| Strategy | Key Features | Starting Material | No. of Steps | Reference |

| Enantioselective Cascade Cyclization | Lewis acid-catalyzed epoxide-opening cascade; establishes two quaternary stereocenters. | Geraniol | 18 | harvard.edu, acs.org |

| Intramolecular Cyclopropanation | Intramolecular cyclopropanation; regioselective ring opening. | Not specified | Not specified | researchgate.net |

| Diketene Annulation/Ring Expansion | Complements presumed biosynthesis; allows for high diversity. | 2-methylcyclopent-2-en-1-one | 10 | escholarship.org, researchgate.net |

| Biomimetic Approach | Leads to the fully functionalized bicyclic core. | Not specified | Not specified | edulll.gr |

Semisynthetic Modification and Analog Development

Given the chemical lability of this compound, particularly its susceptibility to degradation when exposed to light, heat, or air, significant effort has been directed towards creating more stable semisynthetic derivatives. researchgate.netnih.gov The enolized β-dicarbonyl system is largely responsible for this instability. acs.org The goal of this work is to produce analogues with improved stability and pharmacokinetic profiles without compromising biological activity. researchgate.netontosight.ai

A prominent example is tetrahydrothis compound , a derivative where two carbonyl groups of the parent molecule have been reduced to hydroxyl groups. nih.gov This chemical modification results in a more stable compound that has demonstrated enhanced efficacy in preclinical models, showing positive effects at molecular, cellular, and cognitive levels. nih.gov Another semisynthetic derivative is This compound hemiacetal , which features a hemiacetal functional group within its bicyclic system and was developed to improve stability. ontosight.ai Other modifications have included acylation and alkylation to generate derivatives like this compound acetate (B1210297) and this compound 3,5-dinitrobenzoate (B1224709) for biological evaluation. nih.gov

Structure-Activity Relationship (SAR) Studies through Chemical Modification

SAR studies are essential for identifying the specific structural components of this compound responsible for its biological effects and for guiding the design of superior therapeutic agents.

The enolized cyclohexanedione moiety is a defining feature of the this compound structure. nih.gov Research has shown that this specific part of the molecule is critical for its activity related to neurotransmitter reuptake. acs.org Chemical modifications of this moiety, including acylation, alkylation, and oxidation, have been shown to have a detrimental effect on the compound's ability to inhibit the synaptosomal accumulation of serotonin (B10506). nih.govacs.orglu.se These findings underscore the crucial role of the intact enolized cyclohexanedione system for this particular biological action. acs.org

This compound's antidepressant effects are believed to stem from its unique ability to inhibit the reuptake of multiple neurotransmitters. acs.orgnih.gov This action is not mediated by binding to transporter molecules but is linked to the activation of specific ion channels. nih.govresearchgate.net

TRPC6 Channel Activation: this compound is a selective activator of the classical transient receptor potential protein 6 (TRPC6). acs.orgharvard.edu Activation of this channel leads to an influx of sodium (Na+) and calcium (Ca2+) ions, which diminishes the membrane's electrochemical gradient and indirectly inhibits neurotransmitter reuptake. acs.orgnih.gov The acylphloroglucinol scaffold is a key structural feature for this activity. nih.gov

Neuroprotective Effects: The semisynthetic derivative tetrahydrothis compound also activates TRPC channels (TRPC3/6/7). nih.gov This activity is linked to its neuroprotective properties, which include the prevention of amyloid-β peptide deposition and the mitigation of synaptotoxicity in models of Alzheimer's disease. nih.gov

Other Activities: Beyond its neurological effects, this compound and its derivatives exhibit a range of other pharmacological actions, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netebi.ac.uk SAR studies on derivatives like this compound acetate have been conducted to explore the structural requirements for these varied effects. nih.govebi.ac.uk The modification of the enolized cyclohexanedione moiety, for instance, was found to negatively impact its effect on serotonin reuptake, demonstrating clear structure-activity relationships. nih.gov

Structure-Activity Relationship Highlights for this compound and Derivatives

| Compound/Moiety | Structural Feature/Modification | Correlated Biological Activity | Reference |

| This compound | Intact enolized cyclohexanedione moiety | Essential for inhibition of serotonin reuptake. | nih.gov, acs.org |

| This compound | Acylphloroglucinol scaffold | Selective activation of TRPC6 channels, leading to antidepressant effects. | harvard.edu, nih.gov, acs.org |

| Tetrahydrothis compound | Reduction of two carbonyl groups to hydroxyls | Activation of TRPC3/6/7 channels; neuroprotective effects (anti-amyloid). | nih.gov |

| This compound Acetate | Acylation of hydroxyl group | Detrimental effect on serotonin reuptake inhibition. | nih.gov, nih.gov |

Molecular Mechanisms of Action in Preclinical Models

Modulation of Intracellular Ion Homeostasis

Hyperforin exerts its pharmacological effects not by directly targeting neurotransmitter transporters, but through a novel mechanism involving the modulation of intracellular ion concentrations. nih.govnih.gov This action is primarily initiated by its interaction with specific ion channels, leading to a cascade of events that alter the electrochemical gradients across the neuronal membrane.

Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels

A key molecular target of this compound is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. researchgate.netnih.gov this compound has been identified as a specific and selective activator of TRPC6 channels. researchgate.netnih.govresearchgate.net This activation is highly specific, as this compound does not affect phylogenetically related channels like TRPC3. nih.gov The interaction is believed to occur at a specific binding motif on the TRPC6 channel. researchgate.netnih.gov This activation of TRPC6 channels by this compound allows for the influx of both sodium (Na+) and calcium (Ca2+) ions into the cell. researchgate.netnih.govdrugbank.com The resulting cation entry is a critical step in the subsequent modulation of neurotransmitter reuptake. nih.gov

Regulation of Intracellular Calcium Dynamics

This compound's activation of TRPC6 channels leads to an increase in the intracellular concentration of free calcium ([Ca2+]i). nih.govmedchemexpress.com This elevation of intracellular calcium has been observed in various cell types, including neuronal cells. researchgate.net Studies have shown that this compound can induce a concentration-dependent increase in [Ca2+]i. nih.gov This effect is not solely dependent on extracellular calcium, suggesting that this compound may also mobilize calcium from intracellular stores. nih.govnih.gov The modulation of intracellular calcium levels is a significant aspect of this compound's mechanism of action, contributing to its diverse pharmacological effects. medchemexpress.comresearchgate.net

Influence on Intracellular Sodium Concentrations

The most pronounced effect of this compound-induced TRPC6 activation is the elevation of intracellular sodium concentration ([Na+]i). nih.govresearchgate.netnih.gov This increase in [Na+]i disrupts the normal sodium gradient across the cell membrane, which is crucial for the function of various transporters, including those for neurotransmitters. nih.govnih.gov Research has demonstrated a direct link between this compound application and a subsequent rise in [Na+]i. nih.gov For instance, in human platelets, this compound at a concentration of 10 μM was shown to elevate [Na+]i, which correlated with the inhibition of serotonin (B10506) uptake. nih.gov This elevation of intracellular sodium is considered the primary reason for the indirect inhibition of neurotransmitter reuptake. nih.govnih.gov

Interactive Data Table: Effect of this compound on Intracellular Ion Concentrations

| Parameter | Observation | Cell Type(s) | Key Finding | Reference(s) |

| Intracellular Calcium ([Ca2+]i) | Concentration-dependent increase | DDT1-MF2 smooth muscle cells, Platelets, PC12 cells | This compound stimulates both influx and release from intracellular stores. | nih.gov, nih.gov |

| Intracellular Sodium ([Na+]i) | Significant elevation | Human platelets, Synaptosomes | This elevation disrupts the sodium gradient, leading to neurotransmitter reuptake inhibition. | nih.gov, nih.gov |

| Cation Entry | Induced influx of Na+ and Ca2+ | TRPC6-expressing cells | Specifically mediated by the activation of TRPC6 channels. | researchgate.net, nih.gov |

Effects on Other Ion Conductances (e.g., Potassium, Voltage-Gated Channels)

While the primary focus of this compound's action is on TRPC6-mediated cation influx, some studies have explored its effects on other ion channels. It has been suggested that this compound's mechanism of action may involve ionic conductances beyond TRPC6. nih.gov One study on a different constituent of St. John's Wort, hypericin (B1674126), showed an inhibition of both transient (IA) and delayed rectifier (IK) potassium currents in hippocampal neurons, leading to a prolonged action potential duration. nih.govnih.gov However, hypericin did not show a significant effect on voltage-gated Na+ channels. nih.govnih.gov Another study suggested that this compound's effects on neurotransmitter release might be inhibited by the sodium channel blocker tetrodotoxin, implying some interaction with voltage-gated sodium channels. nih.gov Further research is needed to fully elucidate the complete profile of this compound's effects on various ion conductances.

Neurotransmitter Reuptake Inhibition Profiles

This compound is recognized as a broad-spectrum inhibitor of neurotransmitter reuptake, affecting several key monoamines and amino acid neurotransmitters. nih.govnih.govcaringsunshine.com This inhibition is a downstream consequence of the altered intracellular ion homeostasis, particularly the elevated intracellular sodium concentration. nih.govnih.gov Unlike typical antidepressants that directly bind to and block transporter proteins, this compound's action is non-competitive. nih.govresearchgate.net

Serotonin (5-HT) Transporter Modulation

This compound effectively inhibits the reuptake of serotonin (5-HT). nih.govcaringsunshine.com Kinetic analyses have revealed that this compound acts as a non-competitive inhibitor of the serotonin transporter (SERT). nih.gov This is evidenced by a significant decrease in the maximum velocity (Vmax) of serotonin uptake with only a slight change in the Michaelis constant (Km). nih.gov The inhibition of serotonin reuptake is directly linked to the this compound-induced increase in intracellular sodium levels. nih.govnih.gov By disrupting the sodium gradient that drives the transport process, this compound indirectly modulates SERT function. nih.gov

Interactive Data Table: Kinetic Analysis of Serotonin Reuptake Inhibition by this compound

| Inhibitor | Concentration | Effect on Vmax | Effect on Km | Mechanism of Inhibition | Reference(s) |

| This compound | 2 µM | >50% decrease | Slightly decreased | Non-competitive | nih.gov |

| Citalopram | 1 nM | No change | Increased | Competitive | nih.gov |

Norepinephrine (B1679862) Transporter Modulation

This compound has been demonstrated to inhibit the neuronal reuptake of norepinephrine. nih.gov This action contributes to an increased concentration of norepinephrine in the synaptic cleft, a mechanism shared by several conventional antidepressant medications. The inhibition of the norepinephrine transporter by this compound is a key facet of its broad-spectrum activity on monoamine neurotransmitters. nih.govresearchgate.net Research indicates that this compound acts as an unspecific reuptake inhibitor, with half-maximal inhibitory concentrations (IC50) for norepinephrine uptake typically observed in the nanomolar range, specifically between 80 and 200 nmol/l. epa.gov

Dopamine (B1211576) Transporter Modulation

Similar to its effect on norepinephrine, this compound also impedes the reuptake of dopamine by blocking its respective transporter. nih.gov This leads to elevated levels of dopamine in the synapse, which is another mechanism implicated in its pharmacological effects. The inhibitory action of this compound on the dopamine transporter is part of its wide-ranging influence on neurotransmitter systems. nih.govresearchgate.net Studies have shown that a this compound-rich extract inhibits the sodium-dependent uptake of dopamine into rat brain synaptosomes with potencies similar to those for other monoamines. nih.gov

Gamma-Aminobutyric Acid (GABA) and L-Glutamate Uptake Inhibition

A distinctive feature of this compound's mechanism of action is its ability to inhibit the synaptosomal uptake of the amino acid neurotransmitters Gamma-Aminobutyric Acid (GABA) and L-glutamate. nih.govnih.gov This broadens its activity beyond that of typical antidepressants. nih.gov Kinetic analyses have revealed that this compound's inhibition of both GABA and L-glutamate uptake is non-competitive. nih.gov This is characterized by a reduction in the maximum velocity (Vmax) of uptake without a significant change in the Michaelis constant (Km). nih.gov For instance, in one study, this compound reduced the Vmax for L-glutamate uptake from 8.27 to 1.80 pmol/mg/min and for GABA uptake from 2.76 to 0.77 pmol/mg/min. nih.gov

Non-Specific Binding Mechanisms at Transporters

The mechanism by which this compound inhibits neurotransmitter uptake is fundamentally different from that of many conventional antidepressants. It does not appear to involve direct, competitive binding to specific sites on the transporter proteins. nih.govnih.gov Instead, the prevailing hypothesis is that this compound's action is related to its ability to increase intracellular sodium ion (Na+) concentrations. nih.govresearchgate.netresearchgate.net This elevation in intracellular Na+ is thought to be achieved through the activation of nonselective cation channels (NSCCs). nih.gov The resulting change in the sodium gradient across the neuronal membrane disrupts the driving force for the reuptake of various neurotransmitters, leading to a broad inhibitory effect. researchgate.netnih.gov This non-specific mechanism explains why this compound affects a wide array of neurotransmitter transporters, including those for serotonin, norepinephrine, dopamine, GABA, and L-glutamate. nih.govresearchgate.net

| Transporter/Uptake System | IC50 (nmol/l) | Type of Inhibition | Proposed Mechanism |

| Norepinephrine Transporter | 80 - 200 | Non-competitive | Elevation of intracellular Na+ |

| Dopamine Transporter | 80 - 200 | Non-competitive | Elevation of intracellular Na+ |

| GABA Uptake | Not specified | Non-competitive | Elevation of intracellular Na+ |

| L-Glutamate Uptake | Not specified | Non-competitive | Elevation of intracellular Na+ |

Receptor System Modulation

Beyond its effects on neurotransmitter transporters, this compound also interacts with key receptor systems in the brain.

GABA Receptor Interactions

In vitro binding assays have indicated that this compound has an affinity for GABA receptors, among others. semanticscholar.org Specifically, it has been shown to block the conductance of ligand-gated GABAA receptors. nih.govfrontiersin.org This interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain, represents another dimension of this compound's molecular activity.

| Receptor System | Effect | Observed In Vitro Action |

| N-methyl-D-aspartate Receptor (NMDAR) | Antagonism | Inhibits NMDA-induced calcium influx and choline (B1196258) release. jst.go.jpnih.gov |

| GABA Receptor | Interaction/Blockade | Blocks conductance of ligand-gated GABAA receptors. nih.govfrontiersin.org |

AMPA Receptor Interactions

Preclinical models have explored this compound's influence on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component for fast synaptic transmission within the central nervous system. While this compound does not appear to bind directly to AMPA receptors, it is understood to modulate their function indirectly. Research indicates that this compound's activation of the transient receptor potential canonical 6 (TRPC6) channel is a key part of this process. nih.govresearchgate.net The activation of TRPC6 channels leads to an increase in intracellular calcium, which in turn potentiates AMPA receptor activity. researchgate.net This enhancement of AMPA receptor-mediated currents is thought to contribute to this compound's effects on synaptic plasticity. researchgate.net

Intracellular Signaling Pathway Perturbation

This compound has been shown to significantly interfere with multiple intracellular signaling pathways that are fundamental to regulating cellular functions, including proliferation, survival, and inflammation. Its capacity to disrupt these critical cascades is a cornerstone of its observed biological effects in preclinical research.

Regulation of RAS/MEK/ERK Signaling Cascade

The RAS/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. mdpi.com this compound has been shown to modulate this pathway, an effect that is linked to its activation of TRPC6 channels. researchgate.netfao.org The activation of TRPC6 by this compound can subsequently trigger the RAS/MEK/ERK signaling cascade. researchgate.netfao.org However, in other contexts, particularly in cancer cell lines, this compound has been observed to inhibit the phosphorylation of ERK1/2, thereby impeding the transmission of growth signals. nih.govnih.gov This suggests that this compound's regulation of this pathway may be context-dependent.

Modulation of PI3K/Akt Pathway Components

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a vital signaling route that governs cell survival, growth, and metabolism. explorationpub.comresearchgate.net Preclinical studies have demonstrated that this compound can inhibit this pathway. nih.gov In acute myeloid leukemia (AML) cell lines, this compound has been found to directly inhibit the kinase activity of Akt1. mdpi.com This inhibition leads to the activation of the pro-apoptotic protein Bad, contributing to programmed cell death. mdpi.com Similarly, in pancreatic β-cells, this compound was shown to hinder cytokine-induced phosphorylation of Akt, reducing it by at least 65%. nih.gov This modulation of the PI3K/Akt pathway is a significant mechanism behind the pro-apoptotic and anti-proliferative effects of this compound seen in various preclinical models.

Activation of CAMKIV Signaling

Calcium/calmodulin-dependent protein kinase IV (CAMKIV) is a serine/threonine kinase involved in transcriptional regulation, particularly within neurons. nih.gov Research has shown that this compound can activate CAMKIV signaling. researchgate.netfao.org This activation is associated with this compound's ability to activate TRPC6 channels, leading to an increase in intracellular calcium levels which subsequently activates CAMKIV. researchgate.netfao.org The activation of this pathway is implicated in processes such as neurite outgrowth in preclinical neuronal models. researchgate.netfao.org

Suppression of NF-κB Activity and Translocation

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a critical role in controlling DNA transcription, cytokine production, and cell survival. mdpi.com this compound has been identified as a potent inhibitor of the NF-κB signaling pathway in multiple preclinical models. mdpi.comnih.govnih.gov It has been shown to suppress NF-κB activity in microglia, macrophages, and various cancer cell lines. mdpi.com The mechanism of inhibition often involves preventing the degradation of IκBα (inhibitor of kappa B), which sequesters NF-κB in the cytoplasm. nih.gov This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes which are involved in inflammation, cell proliferation, and invasion. mdpi.comnih.govnih.gov

Inhibition of STAT-1 Pathway Phosphorylation

The Signal Transducer and Activator of Transcription 1 (STAT-1) is a key mediator of interferon (IFN) signaling and is integral to inflammatory and immune responses. researchgate.net Preclinical research has demonstrated that this compound can inhibit the STAT-1 pathway. nih.gov Specifically, this compound has been shown to markedly inhibit the cytokine-induced activating phosphorylation of STAT-1. nih.gov This inhibition prevents the activation and nuclear translocation of STAT-1, thereby downregulating the expression of its target genes. nih.govresearchgate.net This mechanism is believed to contribute significantly to the anti-inflammatory properties of this compound observed in preclinical settings. nih.gov

Modulation of Mitogen-Activated Protein Kinases (MAPKs) and JNK Signaling

This compound has been shown to exert influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK). In human intestinal epithelial cells and primary hepatocytes, this compound was found to stimulate the expression of interleukin-8 (IL-8) through a MAPK-dependent pathway. nih.gov This induction specifically required the activation of ERK1/2. nih.gov

Further research in glioblastoma cells has indicated that this compound can inhibit the anti-apoptotic signaling mediated by the EGFR/ERK/NF-κB pathway. nih.gov In preclinical models related to diabetes, extracts of Hypericum perforatum, with this compound as a key constituent, have demonstrated the ability to inhibit JNK signaling pathways that are involved in pro-inflammatory cytokine-induced dysfunction and death of pancreatic β-cells. nih.gov

Enhancement of CREB Phosphorylation and Expression

Preclinical studies have identified the modulation of the cAMP response element-binding protein (CREB) as a key molecular mechanism of this compound. In cultured cortical neurons, this compound treatment has been demonstrated to increase the phosphorylation of CREB. nih.gov This effect is part of a downstream signaling cascade that is initiated by the activation of TRPC6 channels, leading to an influx of Calcium (Ca2+). nih.gov The subsequent increase in intracellular Ca2+ activates protein kinase A, which in turn phosphorylates CREB. nih.gov The effects of this compound on CREB phosphorylation in cortical neurons are summarized in the table below.

| Model System | Treatment | Key Findings | Reference |

| Cortical Neurons (in culture) | Chronic this compound | Stimulated a signaling cascade involving Ca2+, protein kinase A, and resulted in the phosphorylation of CREB. | nih.gov |

Stimulation of BDNF/TrkB Neurotrophic Signaling Axis

This compound has been shown to stimulate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) neurotrophic signaling pathway, a critical axis for neuronal survival and plasticity. nih.gov In a preclinical study using adult mice, chronic treatment with this compound was found to augment the expression of TrkB in the cortex. nih.gov This increased expression is linked to the this compound-induced activation of a signaling cascade that enhances the phosphorylation of CREB, a known regulator of BDNF and TrkB transcription. nih.gov The stimulation of the cortical BDNF/TrkB pathway by this compound underscores its potential neurotrophic activity. nih.gov

| Model System | Treatment | Key Findings | Reference |

| Adult Mice | Chronic this compound (4 mg/kg, i.p. for 4 weeks) | Augmented the expression of TrkB in the cortex. | nih.gov |

| Cortical Neurons (in culture) | Chronic this compound | Stimulated the expression of TrkB via a signaling cascade involving CREB phosphorylation. | nih.gov |

Activation of AMP-activated Protein Kinase (AMPK) Pathway

Evidence from preclinical models suggests that this compound can modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. While some research points to hypericin, another constituent of Hypericum perforatum, as a mediator of AMPK activation, studies on melanoma cell lines have also linked this compound treatment to the activation of AMPK. nih.govresearchgate.net This activation is significant as the AMPK pathway is involved in regulating crucial cellular processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Protonophore Activity and Intracellular pH Regulation

A significant molecular mechanism of this compound is its activity as a protonophore. Due to its lipophilic nature and mild acidity, this compound can incorporate into cellular and mitochondrial membranes and facilitate the transport of protons across these barriers. nih.gov This action disrupts the proton gradient, leading to cytosolic acidification and a collapse of the mitochondrial membrane potential. nih.govnih.gov

In preclinical experiments on isolated brain mitochondria, this compound was observed to induce a concentration-dependent decrease in the mitochondrial membrane potential, similar to the effects of the classical protonophore FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone). nih.gov This protonophore activity interferes with the electrochemical gradient necessary for ATP synthesis and can also trigger the release of ions like calcium and zinc from mitochondria. nih.gov This disruption of intracellular pH and mitochondrial function is considered a key aspect of this compound's biological effects. nih.govmdpi.com

Enzyme Activity Modulation

Inhibition of Cyclooxygenase-1 (COX-1)

This compound has been identified as a direct inhibitor of the cyclooxygenase-1 (COX-1) enzyme. nih.gov In various preclinical models, this compound has demonstrated the ability to suppress COX-1 activity. For instance, in thrombin- or ionophore-stimulated human platelets, this compound inhibited the formation of COX-1 products with notable potency. nih.gov Cell-free assays have further confirmed the direct inhibitory effect of this compound on COX-1. nih.govnih.gov The inhibitory concentrations (IC50) vary depending on the experimental system, as detailed in the table below. It is noteworthy that this compound shows a much weaker or no significant inhibitory effect on the COX-2 isoform. nih.govnih.gov

| Model System | Stimulus | Measured Product | IC50 of this compound | Reference |

| Thrombin-stimulated human platelets | Thrombin | 12(S)-hydroxyheptadecatrienoic acid | 0.3 µM | nih.gov |

| Ionophore-stimulated human platelets | Ca2+ Ionophore | 12(S)-hydroxyheptadecatrienoic acid | 3 µM | nih.gov |

| Cell-free system (ovine COX-1) | Arachidonic Acid (5 µM) | 12-HHT | 12 µM | nih.gov |

Modulation of 5-Lipoxygenase Activity

This compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govresearchgate.net In preclinical models, this compound demonstrates a unique mechanism of action, differing from traditional 5-LO inhibitors. nih.gov Its inhibitory effect appears to be mediated through direct interference with the C2-like domain of the 5-LO enzyme. nih.govresearchgate.net This interaction is crucial, as the inhibition by this compound is significantly diminished by mutations in this specific domain (W13A-W75A-W102A) and is abolished in the presence of phosphatidylcholine. nih.gov

Furthermore, this compound disrupts the necessary cellular processes for 5-LO activity. It has been shown to impair the interaction between 5-lipoxygenase and coactosin-like protein and prevent the translocation of the enzyme to the nuclear membrane in ionomycin-stimulated neutrophils. nih.gov These actions effectively halt the synthesis of leukotrienes. In studies using neutrophils, this compound inhibited leukotriene biosynthesis with a half-maximal inhibitory concentration (IC₅₀) of 1–2 μM. frontiersin.orgnih.gov In vivo evidence from a carrageenan-induced pleurisy model in rats showed that intraperitoneal administration of this compound (4 mg/kg) significantly suppressed the formation of leukotriene B₄ in pleural exudates, highlighting its potent anti-inflammatory effectiveness. nih.govresearchgate.net

Table 1: Preclinical Data on this compound's 5-Lipoxygenase Inhibition

| Model/System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Neutrophils (in vitro) | Leukotriene Biosynthesis | IC₅₀ = 1–2 μM | frontiersin.org, nih.gov |

| Carrageenan-Treated Rats (in vivo) | Leukotriene B₄ Formation | Significant suppression at 4 mg/kg i.p. | nih.gov, researchgate.net |

| Ionomycin-Stimulated Neutrophils | 5-LO Nuclear Translocation | Abrogated by this compound | nih.gov |

Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

This compound exerts significant anti-inflammatory effects by selectively targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme critical for the production of prostaglandin E₂ (PGE₂) during inflammation. frontiersin.orgnih.gov In cell-free assays, this compound efficiently blocked the conversion of PGH₂ to PGE₂ mediated by mPGES-1, demonstrating a half-maximal inhibitory concentration (IC₅₀) of 1 μM. nih.govnih.gov

A key feature of this compound's action is its selectivity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound significantly suppresses PGE₂ formation without substantially affecting the synthesis of other prostanoids, such as 6-keto PGF₁α or thromboxane (B8750289) B₂. frontiersin.orgnih.govresearchgate.net This selective inhibition was observed in human whole blood assays, where this compound suppressed PGE₂ formation starting at concentrations of 0.03–1 μM. nih.govresearchgate.net In addition to inhibiting enzyme activity, this compound can also downregulate the expression of the mPGES-1 enzyme. In interleukin-1β-stimulated A549 lung carcinoma cells, this compound inhibited the induction of mPGES-1 expression with a half-maximal effective concentration (EC₅₀) of 1–3 μM. frontiersin.org

The in vivo anti-inflammatory efficacy of this mechanism has been confirmed in animal models. Intraperitoneal administration of this compound in rats with carrageenan-induced pleurisy reduced PGE₂ levels in the exudate. nih.govresearchgate.net In a carrageenan-induced mouse paw edema model, this compound exhibited potent anti-inflammatory effects, with a median effective dose (ED₅₀) of 1 mg/kg, which was superior to that of indomethacin (B1671933) (ED₅₀ = 5 mg/kg). nih.govresearchgate.net

Table 2: Preclinical Data on this compound's mPGES-1 Inhibition

| Model/System | Parameter Measured | Key Finding | Reference |

|---|---|---|---|

| Cell-Free Assay | mPGES-1 Enzymatic Activity | IC₅₀ = 1 μM | nih.gov, nih.gov |

| Human Whole Blood Assay | PGE₂ Formation | Significant suppression at 0.03–1 μM | nih.gov, researchgate.net |

| IL-1β-Stimulated A549 Cells | mPGES-1 Expression | EC₅₀ = 1–3 μM | frontiersin.org |

| Carrageenan-Induced Mouse Paw Edema | Edema Formation | ED₅₀ = 1 mg/kg i.p. | nih.gov, researchgate.net |

Regulation of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

This compound has been shown to regulate the activity and secretion of matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during processes like tumor invasion and inflammation. While direct enzymatic inhibition of MMP-2 and MMP-9 by this compound is weak, with an IC₅₀ value greater than 100 μmol/L, its primary mechanism involves regulating their secretion and activation. researchgate.net

In preclinical studies using various tumor cell lines, low, non-cytotoxic concentrations of this compound (0.5 μmol/L) effectively reduced the secretion of both MMP-2 and MMP-9. researchgate.net This effect was particularly noted in C-26 colon carcinoma cells. researchgate.net Similarly, in leukemic cells from patients with B-cell chronic lymphocytic leukemia (B-CLL), this compound markedly inhibited the secretion of MMP-9 by decreasing the production of its latent 92 kDa pro-enzyme form. nih.gov

Furthermore, this compound can indirectly prevent the activation of MMPs. Research has demonstrated that this compound blocks the activation of MMP-9 in the presence of polymorphonuclear neutrophils (PMNs). doi.org This effect is attributed to its potent inhibition of leukocyte elastase, an enzyme released by neutrophils that can activate pro-MMP-9. doi.org In studies on endothelial cells, this compound treatment also resulted in a remarkable inhibition of MMP-2, contributing to its anti-angiogenic properties. nih.gov

Inhibition of Leukocyte Elastase

This compound is an effective inhibitor of leukocyte elastase, a serine protease released by neutrophils that contributes to tissue degradation and inflammation. The dicyclohexylammonium (B1228976) salt of this compound (Hyp-DCHA) was found to inhibit the activity of leukocyte elastase in a dose-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) of 3 μmol/L. researchgate.net This inhibitory action is a significant component of this compound's anti-inflammatory and anti-invasive properties. doi.org By inhibiting leukocyte elastase, this compound can prevent the breakdown of extracellular matrix components and also block the activation of other destructive enzymes, such as MMP-9, during inflammatory responses. doi.org

Induction of Caspase Activation (e.g., Caspase-3, Caspase-8)

A key molecular mechanism underlying the pro-apoptotic effects of this compound is the activation of the caspase cascade. Caspases are a family of proteases that execute the process of apoptosis. Preclinical studies in various human malignant cell lines have shown that this compound treatment leads to the induction of apoptosis, a process functionally dependent on caspase activation. nih.gov

The specific caspases activated by this compound can vary depending on the cell type. In U937 leukemia cells, this compound treatment resulted in an increased activity of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase). nih.gov In another leukemia cell line, K562, this compound exposure led to the activation of caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-3. nih.gov The crucial role of this pathway was demonstrated by the use of the broad-spectrum caspase inhibitor z-VAD-fmk, which successfully inhibited the apoptosis induced by this compound, confirming that caspase activation is a functionally relevant step in its mechanism of action. nih.gov

Table 3: Cell Line-Specific Caspase Activation by this compound

| Cell Line | Initiator Caspase Activated | Executioner Caspase Activated | Reference |

|---|---|---|---|

| U937 (Leukemia) | Caspase-9 | Caspase-3 | nih.gov |

| K562 (Leukemia) | Caspase-8 | Caspase-3 | nih.gov |

Preclinical Pharmacological Activities in in Vitro and Animal Models

Hyperforin, a key phytochemical derived from Hypericum perforatum, has been the subject of extensive preclinical research to elucidate its neurobiological effects. Studies utilizing in vitro and animal models have revealed a range of pharmacological activities, suggesting its potential influence on various central nervous system pathways.

Antidepressant-like Activities in Behavioral Models

Experimental studies in animal models have consistently demonstrated the antidepressant-like effects of this compound. nih.govnih.gov These activities have been observed in various behavioral paradigms that are sensitive to established antidepressant medications.

A derivative of this compound, this compound acetate (B1210297), has shown efficacy in models sensitive to antidepressant drugs. nih.gov In the forced swimming test, a widely used model to screen for antidepressant activity, administration of this compound acetate significantly reduced the immobility time in rats. nih.gov Similarly, in the learned helplessness model, which assesses an animal's response to uncontrollable stress, daily treatment with this compound acetate produced a notable antidepressant effect. nih.gov Another novel constituent of Hypericum perforatum, adthis compound, also demonstrated antidepressant-like activity by reducing immobility time in both the forced swimming test and the tail suspension assay in mice. researchgate.net Furthermore, in a chronic unpredictable mild stress model, adthis compound was found to increase sucrose consumption, a measure of anhedonia, in rats. researchgate.net The underlying mechanism for these effects is linked to the ability of this compound and its analogues to inhibit the neuronal uptake of several neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govresearchgate.net

| Behavioral Model | Animal Model | Key Findings |

| Forced Swimming Test | Rats | This compound acetate significantly reduced immobility time. nih.gov |

| Forced Swimming Test | Mice | Adthis compound reduced the immobility time. researchgate.net |

| Learned Helplessness Test | Rats | Daily treatment with this compound acetate elicited an antidepressant effect. nih.gov |

| Tail Suspension Assay | Mice | Adthis compound reduced the immobility time. researchgate.net |

| Chronic Unpredictable Mild Stress | Rats | Adthis compound increased sucrose consumption, counteracting anhedonia-like behavior. researchgate.net |

Anxiolytic-like Effects in Rodent Models

In addition to its antidepressant-like properties, this compound has demonstrated anxiolytic-like effects in preclinical studies. nih.gov Research using a synthesized derivative, this compound acetate, has provided evidence of its activity in rodent models of anxiety.

In the elevated plus-maze, a standard behavioral test for anxiety, acute administration of this compound acetate exerted an anxiolytic effect in rats. nih.gov This was also observed in the light-dark test, another model that relies on the conflict between a rodent's natural aversion to brightly lit areas and its exploratory drive. nih.gov The anxiolytic activity of this compound acetate was inhibited by pretreatment with metergoline, a serotoninergic antagonist, suggesting the involvement of the serotonin system in its mechanism of action. nih.gov However, the effect was not blocked by a benzodiazepine receptor antagonist, indicating a mechanism distinct from that of benzodiazepine drugs like diazepam. nih.gov

| Behavioral Model | Animal Model | Compound | Key Findings |

| Elevated Plus-Maze | Rats | This compound Acetate | Exerted a measurable anxiolytic activity. nih.gov |

| Light-Dark Test | Rats | This compound Acetate | Produced an anxiolytic effect. nih.gov |

Cognition-Enhancing Properties

This compound has been shown to possess memory-enhancing properties in various rodent models of learning and memory. nih.gov These findings suggest a potential role for the compound in modulating cognitive processes.

In a conditioned avoidance response test in rats, daily oral administration of this compound improved the learning ability of the animals. nih.gov Notably, the memory of the learned responses was largely retained even after a nine-day period without further treatment or training, indicating an effect on memory consolidation. nih.gov In a passive avoidance response test in mice, a single dose of this compound not only improved memory acquisition and consolidation but also almost completely reversed amnesia induced by scopolamine. nih.gov A meta-analysis of preclinical studies further supports the nootropic potential of Hypericum perforatum, with this compound being a major active component. nih.gov The analysis revealed a significant positive effect on cognitive performance in healthy rodents, an effect that was even more pronounced in rodents with stress-impaired performance. nih.gov

| Behavioral Model | Animal Model | Key Findings |

| Conditioned Avoidance Response | Rats | Considerably improved learning ability and memory retention. nih.gov |

| Passive Avoidance Response | Mice | Improved memory acquisition and consolidation; reversed scopolamine-induced amnesia. nih.gov |

| Morris Water Maze | Mice (Vascular Cognitive Impairment) | This compound treatment ameliorated cognitive impairments. nih.gov |

Influence on Neuroplasticity

Research indicates that this compound can influence neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. This is considered a key mechanism underlying the actions of many central nervous system-active compounds.

This compound has been shown to modulate the morphology of dendritic spines in CA1 and CA3 pyramidal neurons within hippocampal slice cultures. nih.gov This effect is mediated through the activation of Ca2+-permeable TRPC6 channels. nih.gov The activation of these channels by this compound leads to intracellular Ca2+ elevations, mimicking the neurotrophic effects of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, studies have shown that this compound can stimulate the BDNF/TrkB signaling pathway. nih.gov In vivo studies have demonstrated that this compound augmented the expression of TrkB, the receptor for BDNF, specifically in the cortex of adult mice. oup.com This tissue-specific action suggests that the cortex is an important target for this compound's neuroplastic effects. oup.com

Neuroprotective Mechanisms in Cellular and Animal Models

This compound and its derivatives have demonstrated neuroprotective properties in various cellular and animal models of neurological disorders. umsa.boproquest.com These effects are attributed to multiple mechanisms, including anti-inflammatory and antioxidant actions.

A semi-synthetic derivative, tetrahydrothis compound (IDN5706), has shown neuroprotective effects in a double transgenic mouse model of Alzheimer's disease. researchgate.net This derivative was found to alleviate memory decline and prevent the inflammatory astrocytic reaction and oxidative damage triggered by high levels of amyloid-beta (Aβ) deposits. researchgate.net In a mouse model of vascular cognitive impairment, this compound treatment effectively improved cognitive deficits, attenuated white matter lesions, and reduced microglial activation. nih.gov In vitro experiments further revealed that this compound could decrease the release of pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α from microglia by modulating the VEGFR2/SRC signaling pathway. nih.gov These findings highlight the potential of this compound to counteract neuroinflammatory processes and protect against neuronal damage. nih.govproquest.com

Modulation of Adult Hippocampal Neurogenesis

The effect of this compound on adult hippocampal neurogenesis—the process of generating new neurons in the hippocampus—has been a subject of investigation, with studies yielding varied results.

One study found that a semi-synthetic derivative of this compound, tetrahydrothis compound (IDN5706), increased the proliferation of hippocampal progenitors in cultured cells from adult rats. nih.gov In vivo, four weeks of treatment with this derivative increased cell proliferation in the subgranular zone of the hippocampus and the number of newborn mature neurons in the dentate gyrus of adult mice. nih.gov This increase in neurogenesis was also observed in a transgenic mouse model of Alzheimer's disease. nih.gov

Anticancer and Antiproliferative Effects

This compound, a major active constituent of Hypericum perforatum (St. John's wort), has demonstrated significant anticancer and antiproliferative properties in a range of preclinical studies. Its mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth, survival, and dissemination.

This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

In hepatocellular carcinoma (HCC) SK-Hep1 cells, this compound triggers both pathways simultaneously. iiarjournals.orgnih.gov This is evidenced by a loss of mitochondrial membrane potential, a key event in the intrinsic pathway, and an increase in the levels of active caspase-8, a critical initiator of the extrinsic pathway. iiarjournals.orgnih.gov Similarly, in human colorectal cancer cells (HT29 and HCT116), this compound treatment leads to the activation of both initiator caspases: cleaved caspase-9 for the intrinsic pathway and cleaved caspase-8 for the extrinsic pathway. nih.gov Studies on glioblastoma cells also confirm that this compound can induce apoptosis through both extrinsic and intrinsic mechanisms. nih.govresearchgate.net

Further research in bladder cancer cells shows that this compound significantly induces apoptosis along with an accumulation of cytosolic reactive oxygen species (ROS) and calcium, which are linked to both apoptotic signaling cascades. nih.gov In leukemia cells, the cytotoxic effect of this compound is correlated with the induction of caspase-driven apoptosis. aacrjournals.orgresearchgate.net Specifically, in U937 leukemia cells, this compound increases the activity of caspase-9 and caspase-3, while in K562 cells, it activates caspase-8 and caspase-3. researchgate.net This induction of apoptosis is a consistent finding across numerous cancer types, including melanoma and breast cancer, often involving the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and MCL-1. iiarjournals.orgmdpi.comnih.govnih.gov

| Cell Line | Pathway Activated | Key Molecular Events |

| SK-Hep1 (Hepatocellular Carcinoma) | Intrinsic & Extrinsic | Loss of mitochondrial membrane potential; increased active caspase-8. iiarjournals.orgnih.gov |

| HT29 & HCT116 (Colorectal Cancer) | Intrinsic & Extrinsic | Activation of cleaved caspase-9 and cleaved caspase-8. nih.gov |

| U-87 & GBM-8401 (Glioblastoma) | Intrinsic & Extrinsic | Increase in cytosolic Ca2+; loss of mitochondrial membrane potential. nih.govnih.gov |

| TSGH-8301 (Bladder Cancer) | Intrinsic & Extrinsic | Accumulation of cytosolic ROS and calcium; activation of apoptotic signaling. nih.gov |

| U937 & K562 (Leukemia) | Intrinsic & Extrinsic | Activation of caspase-9 and -3 (U937); activation of caspase-8 and -3 (K562). researchgate.net |

| A375, FO1, SK-Mel-28 (Melanoma) | Apoptosis (General) | Increase of cleaved-PARP1; decrease of Bcl2 and Bcl-xL expression. mdpi.comnih.gov |

This compound demonstrates a broad-spectrum antiproliferative activity against a variety of cancer cell lines in vitro.

Hepatocellular Carcinoma: In SK-Hep1 cells, this compound significantly reduces cell viability in a time-dependent manner. iiarjournals.orgiiarjournals.org Treatment with this compound at concentrations between 2.5-10 μM for 24 hours reduced viability by 29-55%, and for 48 hours by 54-74%. iiarjournals.org This inhibition is associated with a reduction in the expression of proliferative proteins such as cyclin D1. iiarjournals.org

Colorectal Cancer: this compound exhibits an anti-proliferative effect on HCT116 colon cancer cells, where it also inhibits anchorage-independent growth. semanticscholar.org In HT29 colorectal adenocarcinoma cells, extracts containing this compound have been shown to induce apoptosis and reduce levels of the anti-apoptotic protein Bcl-2. researchgate.netwisdomlib.org

Leukemia: this compound effectively induces apoptosis and inhibits proliferation in various leukemia cell lines, including K562, U937, and cells from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL). researchgate.netmdpi.comresearchgate.netresearchgate.net In AML cells, it has been found to inhibit the protein kinase B (AKT1) activity, a key component of survival signaling. researchgate.net